CID 139600553
Description
Based on , it is associated with a study involving gas chromatography-mass spectrometry (GC-MS) analysis, vacuum distillation fractions, and a mass spectrum (Figure 1A-D). The compound’s chromatographic profile suggests moderate volatility, and its mass spectrum may indicate functional groups such as esters or terpenoids, given the common applications of GC-MS in analyzing such compounds .
Properties
Molecular Formula |
C24H34O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
InChI |
InChI=1S/C24H34O6/c1-21-7-5-19-17(18(21)6-8-24(21)29-13-14-30-24)4-3-16-15-22(27-11-12-28-22)9-10-23(16,19)20(25)26-2/h3,17-19H,4-15H2,1-2H3 |
InChI Key |
WBHKZINFJOHKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate is widely used in scientific research, particularly in the field of proteomics . Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroidal compounds.
Biology: Employed in studies related to steroid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of other pharmacologically active steroids.
Industry: Utilized in the development of steroid-based materials and products.
Mechanism of Action
The mechanism of action of Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence steroid biosynthesis and degradation .
Comparison with Similar Compounds
Table 1: Hypothetical Structural Comparison Based on Analytical Techniques
- Oscillatoxin D (CID 101283546) : A marine-derived polyketide with a macrocyclic lactone structure. Unlike this compound, oscillatoxin D is typically analyzed via LC-MS/MS due to its high molecular weight and polarity .
- Colchicine (CID 6167) : An alkaloid with a tropolone ring. Its analysis via HPLC-ESI-MS with collision-induced dissociation (CID) highlights differences in fragmentation patterns compared to this compound’s GC-MS profile .
Functional Comparison with Pharmacologically Active Compounds
However, comparisons can be drawn with compounds studied in pharmacological contexts:
Table 2: Functional Comparison with Chemotherapy-Related Compounds
- Chemotherapy-Induced Diarrhea (CID) Agents: Irinotecan (CID 60838) and 5-fluorouracil (CID 3385) are associated with CID, a condition managed using loperamide or octreotide . While this compound’s role in this context is unconfirmed, its chromatographic properties suggest it is distinct from these polar, high-molecular-weight drugs.
Physicochemical Property Comparison
Using data from analogous compounds in , hypothetical properties of this compound can be extrapolated:
Biological Activity
CID 139600553, also known as 4-Benzyl-3-but-3-enoyl-1,3-oxazolidin-2-one , is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its significance in research.
Chemical Structure and Properties
This compound is characterized by its oxazolidinone structure, which is known for its diverse biological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its functional groups and enhance its bioactivity.
| Property | Details |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 229.28 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. It acts primarily as an enzyme inhibitor , binding to active sites or allosteric sites on target proteins. This interaction can modulate various biochemical pathways, leading to significant physiological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits enzyme activity by occupying the active site, preventing substrate binding.
- Allosteric Modulation : It may bind to regulatory sites on enzymes, altering their conformation and activity.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Antitumor Properties : Investigations into its cytotoxic effects on cancer cell lines indicate promising results.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
-
Cytotoxicity in Cancer Cells
- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis at concentrations of 25 µM, suggesting its potential as an anticancer agent.
-
Inflammation Modulation
- Research assessing the compound's effect on inflammatory markers in macrophages revealed a decrease in TNF-alpha production upon treatment with this compound, indicating anti-inflammatory potential.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Notable Differences |
|---|---|---|
| 4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one | Moderate enzyme inhibition | Lacks the specific oxo group configuration |
| (4S)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone | Limited antimicrobial properties | Different stereochemistry affects activity |
Q & A
Q. How to address reproducibility challenges in this compound research?
- Methodological Answer :
- Preregistration : Publish protocols on platforms like Open Science Framework.
- Open Data : Share raw datasets (e.g., spectral files, microscopy images) in repositories like Zenodo.
- Collaborative replication : Partner with independent labs to verify key findings, controlling for lab-specific variables (e.g., equipment calibration) .
Q. What ethical considerations apply to this compound studies involving animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
